molecular formula C14H19NO3 B8318937 Methyl 4-(1-methyl-piperidin-4-yloxy)-benzoate CAS No. 281234-94-4

Methyl 4-(1-methyl-piperidin-4-yloxy)-benzoate

Cat. No. B8318937
CAS RN: 281234-94-4
M. Wt: 249.30 g/mol
InChI Key: GVYILCIXRUNVAT-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-piperidin-4-yloxy)-benzoate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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properties

CAS RN

281234-94-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(1-methylpiperidin-4-yl)oxybenzoate

InChI

InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-12-5-3-11(4-6-12)14(16)17-2/h3-6,13H,7-10H2,1-2H3

InChI Key

GVYILCIXRUNVAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-piperidin-4-ol (6.8 g. 59 mmoles), PPh3 (triphenylphosphine, 15.5 g, 59 mmoles) and 4-hydroxy-benzoic acid methyl ester (6 g, 39 mmoles) in THF (150 ml) at 0° C., diethyl azodicarboxylate (9.5 ml, 59 mmoles) in THF (30 ml) was slowly added. The reaction mixture was allowed to warm to room temperature over a period of 24 hours. It was then evaporated and the residue redissolved in 5% aqueous citric acid (700 ml). The solution was washed with ethyl acetate (3×250 ml), made alkaline with concentrated NH4OH (pH˜8) and then extracted with dichloromethane (3×250 ml). The combined dichloromethane extracts were washed with brine, dried and evaporated to give an oil which was purified by flash chromatography on silica gel using dichloromethane-MeOH (90:10) as eluent, to give the title compound as a yellow oil (7.4 g, 75%).
Quantity
6.8 g
Type
reactant
Reaction Step One
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Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

Prepared using essentially the same procedure used in reference example 114a except using formaldehyde and Methyl 4-(piperidin-4-yloxy)-benzoate (reference example 123) as substrates. 1H NMR (CDCl3): d 8.01 (d, 2H), 6.91 (d, 2H), 4.80 (s, 1H), 3.89 (s, 3H), 3.35 (brd, 2H), 3.13 (q, 2H), 2.80 (d, 3H), 2.65 (t, 2H), 2.18 (d, 2H). MS (ion spray) m/z 250 (M+H)+.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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